molecular formula C5H4F3NOS B179785 (2-(Trifluoromethyl)thiazol-4-yl)methanol CAS No. 133046-47-6

(2-(Trifluoromethyl)thiazol-4-yl)methanol

Cat. No. B179785
Key on ui cas rn: 133046-47-6
M. Wt: 183.15 g/mol
InChI Key: NGTOSARTLLCFTQ-UHFFFAOYSA-N
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Patent
US05405861

Procedure details

To anhydrous ether (40 ml) was added lithium aluminium hydride (0.33 g). To this mixture was added dropwise an anhydrous ether (20 ml) solution of ethyl 2-trifluoromethyl-4-thiazole carboxylate (2 g). The mixture was stirred for 3 hours at room temperature. To the reaction mixture was added dropwise water (20 ml) under cooling with ice to decompose excess amount of the reducing agent. To the resultant reaction mixture were added ethyl acetate (50 ml) and water (25 ml), which was subjected to extraction with ethyl acetate. The organic layer was washed with water (25 ml) and a saturated aqueous solution of sodium chloride (25 ml) successively, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was subjected to a silica gel chromatography (2.5×30 cm), eluting with ethyl acetate-hexane (3:1). The desired fraction was concentrated to give 2-trifluoromethyl-4-hydroxymethylthiazole (1.1 g) as a pale yellow oily product.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCOCC.[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:12][C:13]([F:25])([F:24])[C:14]1[S:15][CH:16]=[C:17]([C:19](OCC)=[O:20])[N:18]=1>O.C(OCC)(=O)C>[F:25][C:13]([F:12])([F:24])[C:14]1[S:15][CH:16]=[C:17]([CH2:19][OH:20])[N:18]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0.33 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1SC=C(N1)C(=O)OCC)(F)F
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
To the resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (3:1)
CONCENTRATION
Type
CONCENTRATION
Details
The desired fraction was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1SC=C(N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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